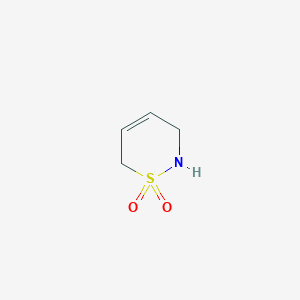

3,6-Dihydro-2H-1,2-thiazine 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,6-Dihydro-2H-1,2-thiazine 1,1-dioxide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. This compound is part of the broader class of thiazine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dihydro-2H-1,2-thiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of sulfonamides with aldehydes or ketones in the presence of a base. The reaction conditions often include the use of solvents such as toluene or ethanol, and the reaction is typically carried out under reflux .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Análisis De Reacciones Químicas

Oxidation, Reduction, and Substitution Reactions

Oxidation

The compound undergoes oxidation to form sulfoxides or sulfones. For example, treatment with oxidizing agents like hydrogen peroxide converts the sulfur-containing groups into oxidized derivatives, altering its physicochemical properties.

Reduction

Reduction reactions, employing agents such as sodium borohydride, transform the compound into its thiazine derivatives. This process involves the cleavage of sulfur-oxygen bonds, yielding simpler heterocyclic structures.

Substitution

Nucleophilic substitution reactions are prominent, where functional groups (e.g., hydrogens) are replaced by nucleophiles like amines. This reactivity is attributed to the compound’s electron-deficient sulfur and nitrogen centers.

| Reaction Type | Reagents | Key Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfoxides, sulfones |

| Reduction | Sodium borohydride | Thiazine derivatives |

| Substitution | Amines | Substituted thiazines |

Cycloaddition with Sulfene

Reaction Pathway

Azatrienes react with sulfene to form functionalized thiazinedioxide derivatives. This cycloaddition introduces substituents such as methanesulfonyl and styryl groups, enhancing structural diversity .

Key Product Examples

-

6-Methanesulfonyl-5-phenyl-3-styryl-2-p-tolyl derivative : Yield = 68%, mp = 125–126°C

-

6-Methanesulfonyl-2,5-diphenyl-3-styryl derivative : Yield = 71%, mp = 130–131°C

Cyclization and Gabriel-Colman Rearrangement

Synthetic Route

The compound can be synthesized via:

-

Cyclization : Reaction of carbon disulfide with amines or nucleophiles under controlled conditions.

-

Gabriel-Colman Rearrangement : Starting from saccharine, this involves ring-opening and -closing steps to form thiazine derivatives. For example, 2-bromo-4′-methoxyacetophenone reacts with saccharine in DMF to yield intermediates, which undergo rearrangement to the final product .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

3,6-Dihydro-2H-1,2-thiazine 1,1-dioxide serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its derivatives are particularly noted for their efficacy in developing anti-inflammatory and analgesic medications. The compound's unique molecular structure allows it to interact effectively with biological targets, making it a valuable asset in drug design and development.

Case Study: Carbonic Anhydrase Inhibitors

One notable application is its role in synthesizing sulfonamides that act as carbonic anhydrase inhibitors. These compounds are essential in managing conditions such as glaucoma by controlling intraocular pressure .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in formulating agrochemicals . It provides effective solutions for pest control and crop protection, thus enhancing agricultural productivity. The compound's ability to interact with various pests makes it an integral part of modern agrochemical formulations.

Biochemical Research

Researchers employ this compound to study its interactions with biological systems. This research aids in understanding disease mechanisms and identifying potential therapeutic targets. Its biochemical properties enable scientists to explore the compound's effects on cellular processes and pathways.

Research Findings

Studies have demonstrated that derivatives of 3,6-Dihydro-2H-1,2-thiazine can modulate enzyme activities and influence metabolic pathways, providing insights into their therapeutic potential .

Material Science

The unique properties of this compound make it suitable for developing advanced materials. It is used in creating coatings and polymers that exhibit enhanced durability and resistance to environmental factors. This application is particularly significant in industries where material longevity is critical.

Environmental Applications

The compound is also explored for its potential in environmental remediation . Its ability to facilitate the breakdown of pollutants contributes to cleaner ecosystems. Research indicates that 3,6-Dihydro-2H-1,2-thiazine derivatives can be effective in degrading hazardous substances in contaminated environments .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Used as an intermediate for anti-inflammatory and analgesic drugs; carbonic anhydrase inhibitors. |

| Agricultural Chemistry | Formulated into agrochemicals for pest control and crop protection. |

| Biochemical Research | Studied for interactions with biological systems; aids in understanding disease mechanisms. |

| Material Science | Developed into coatings and polymers with enhanced durability and environmental resistance. |

| Environmental Applications | Explored for pollutant degradation; contributes to ecosystem cleaning efforts. |

Mecanismo De Acción

The mechanism of action of 3,6-Dihydro-2H-1,2-thiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, leading to inhibition or activation of enzymatic activity .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 3,6-Dihydro-2H-1,2-thiazine 1,1-dioxide include:

1,2,4-Benzothiadiazine 1,1-dioxide: Known for its diuretic and antihypertensive properties.

2H-Benzo[e]-[1,2,4]thiadiazine 1,1-dioxide: Used as PI3Kδ inhibitors in medicinal chemistry.

Uniqueness

What sets this compound apart is its unique ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Actividad Biológica

3,6-Dihydro-2H-1,2-thiazine 1,1-dioxide is a heterocyclic compound notable for its diverse biological activities. This compound has garnered interest in various fields such as medicinal chemistry, pharmacology, and materials science due to its potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound contains both sulfur and nitrogen atoms in its ring structure. Its unique configuration allows for various interactions with biological targets, making it a candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₆N₂O₂S |

| Molecular Weight | 150.16 g/mol |

| Melting Point | 100-102 °C |

| Solubility | Soluble in water and ethanol |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial and fungal strains.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Antiviral Activity

The compound has also demonstrated antiviral effects against several viruses. Its mechanism may involve the inhibition of viral replication and interference with viral entry into host cells.

Anticancer Activity

Studies have highlighted the anticancer potential of this compound. It has shown cytotoxic effects on various cancer cell lines.

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 8.0 |

| A549 (Lung Cancer) | 15.0 |

Antidiabetic Activity

The compound's interaction with KATP channels suggests potential antidiabetic effects by modulating insulin secretion from pancreatic cells. In vitro studies have shown that it can enhance insulin release in response to glucose levels.

Anti-inflammatory Activity

Preliminary findings indicate that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in activated immune cells.

The biological effects of this compound are attributed to its ability to interact with various molecular targets:

Target Interactions:

- KATP Channels: Modulates insulin secretion.

- AMPAR Receptors: Potential activator role influencing neurotransmission.

Biochemical Pathways:

The compound influences several pathways related to antimicrobial activity and cellular metabolism. It has been implicated in regulating oxidative stress responses and apoptosis in cancer cells.

Study on Anticancer Effects

A study evaluated the anticancer properties of various thiazine derivatives including this compound. The results indicated that this compound exhibited comparable cytotoxicity to established chemotherapeutics like doxorubicin while demonstrating lower toxicity towards healthy cells .

Study on Antimicrobial Properties

Another study assessed the antimicrobial efficacy of thiazine derivatives against drug-resistant strains of bacteria. The findings revealed that compounds similar to 3,6-Dihydro-2H-1,2-thiazine showed promising activity against resistant pathogens .

Propiedades

IUPAC Name |

3,6-dihydro-2H-thiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S/c6-8(7)4-2-1-3-5-8/h1-2,5H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZANMNTGMTNWLRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCS(=O)(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.